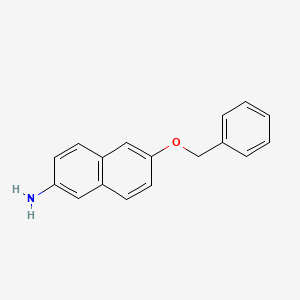
1,5-Bis(benzyloxy)-2-(chloromethyl)pyridin-4(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Bis(benzyloxy)-2-(chloromethyl)pyridin-4(1H)-one is an organic compound that belongs to the class of pyridinones This compound is characterized by the presence of two benzyloxy groups and a chloromethyl group attached to a pyridinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis(benzyloxy)-2-(chloromethyl)pyridin-4(1H)-one typically involves the following steps:
Formation of the Pyridinone Core: The pyridinone core can be synthesized through a condensation reaction involving appropriate starting materials such as 2-chloromethylpyridine and benzyl alcohol.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced through a nucleophilic substitution reaction, where benzyl alcohol reacts with the chloromethyl group in the presence of a base such as sodium hydroxide.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1,5-Bis(benzyloxy)-2-(chloromethyl)pyridin-4(1H)-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridinones with various functional groups.
Aplicaciones Científicas De Investigación
1,5-Bis(benzyloxy)-2-(chloromethyl)pyridin-4(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1,5-Bis(benzyloxy)-2-(chloromethyl)pyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
1,5-Bis(benzyloxy)-2-methylpyridin-4(1H)-one: Similar structure but with a methyl group instead of a chloromethyl group.
1,5-Bis(benzyloxy)-2-(hydroxymethyl)pyridin-4(1H)-one: Similar structure but with a hydroxymethyl group instead of a chloromethyl group.
Uniqueness
1,5-Bis(benzyloxy)-2-(chloromethyl)pyridin-4(1H)-one is unique due to the presence of the chloromethyl group, which imparts distinct reactivity and potential for further functionalization. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
143111-65-3 |
|---|---|
Fórmula molecular |
C20H18ClNO3 |
Peso molecular |
355.8 g/mol |
Nombre IUPAC |
2-(chloromethyl)-1,5-bis(phenylmethoxy)pyridin-4-one |
InChI |
InChI=1S/C20H18ClNO3/c21-12-18-11-19(23)20(24-14-16-7-3-1-4-8-16)13-22(18)25-15-17-9-5-2-6-10-17/h1-11,13H,12,14-15H2 |
Clave InChI |
GBNLJEISRCEPCB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)COC2=CN(C(=CC2=O)CCl)OCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-Methoxyphenyl)-3-methyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B15161278.png)
![3-Hydroxy-3-[(methylcarbamoyl)oxy]butanoic acid](/img/structure/B15161280.png)
![Naphth[2,1-b]oxepin, 1,4-dihydro-](/img/structure/B15161281.png)


![7-(4-Methoxyphenyl)-1-phenylbicyclo[2.2.1]heptan-7-ol](/img/structure/B15161308.png)
![Ethyl 3-[2-(2-ethoxy-2-oxoethyl)phenyl]propanoate](/img/structure/B15161310.png)
![Tributyl[3-(phenylethynyl)hept-1-en-2-yl]stannane](/img/structure/B15161311.png)


![1-Butyl-2-[2-(2H-imidazol-2-ylidene)ethylidene]-1,2-dihydropyridine](/img/structure/B15161341.png)


